2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromopropyl group at the second position and a trifluoromethyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 5-(trifluoromethyl)pyridine as the core structure.
Bromination: The introduction of the bromopropyl group is achieved through a bromination reaction. This can be done using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 60-80°C to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, which is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups replacing the bromine atom.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-propyl-5-(trifluoromethyl)pyridine.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromopropyl)-3-(trifluoromethyl)pyridine
- 2-(2-Bromopropyl)-4-(trifluoromethyl)pyridine
- 2-(2-Bromopropyl)-6-(trifluoromethyl)pyridine
Uniqueness
2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromopropyl and trifluoromethyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H9BrF3N |
---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
2-(2-bromopropyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H9BrF3N/c1-6(10)4-8-3-2-7(5-14-8)9(11,12)13/h2-3,5-6H,4H2,1H3 |
InChI Key |
HUCYDAOIUBFURI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.